molecular formula C17H19NO6 B4628291 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Cat. No. B4628291
M. Wt: 333.3 g/mol
InChI Key: WHWUGNIBNJASHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves multiple steps, including condensation, cyclization, and protection reactions. For example, the synthesis of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids demonstrates a microwave-assisted synthesis approach for chromene derivatives, highlighting the efficiency and high yields of such methods (Chavan et al., 2018). Additionally, the synthesis of (pyrrolidin-2-ylidene)glycinate using intramolecular 1, 3-dipolar cycloaddition of azide and olefin provides insight into the use of cycloaddition reactions in the construction of glycinate moieties (Konda et al., 1999).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the chromene core and various substituents that impact the molecule's overall conformation and stability. X-ray crystallography studies, such as those conducted on related compounds, provide detailed insights into the intra-molecular interactions, such as hydrogen bonding, that stabilize these molecules. For example, the crystal structure analysis of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one reveals how substituents influence the chromene ring's plane and the overall molecular conformation (El-khatatneh et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. The reactivity of the chromene core and the tert-butoxycarbonyl protected glycinate side chain allows for the synthesis of complex molecules with potential biological activity. The multi-component synthesis approach for creating alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a domino O-acylation/α-addition cyclization/alcoholysis sequence is an example of the chemical versatility of chromene derivatives (Teimouri & Inanloo, 2018).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on compounds like 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate provide insights into the factors affecting these properties, including intermolecular interactions and molecular symmetry (Abou et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate and related compounds are defined by their functional groups, which dictate their reactivity, stability, and potential applications in synthesis and drug design. The study on the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid showcases the approach to modifying chemical properties through functional group manipulation (Gaehde & Matsueda, 1981).

Scientific Research Applications

Synthesis and Conformational Analysis

The development of methodologies for synthesizing compounds with specific functional groups, such as tert-butoxycarbonyl (Boc) protected amino acids and oxazolidinones, is a key area of research. For instance, spirolactams as conformationally restricted pseudopeptides have been synthesized, offering insights into peptide synthesis and conformational analysis (Fernandez et al., 2002). Such studies are crucial for understanding the structural properties of complex molecules and their potential applications in drug design and materials science.

Catalytic Applications and Oxidation Processes

Research into molybdenum-doped graphite carbon nitride as a catalyst for the oxidation of various substrates using hydrogen peroxide or tert-butylhydroperoxide highlights the importance of catalytic materials in industrial applications. The study by Gonçalves et al. (2018) demonstrates the enhanced activity of Mo-doped g-C3N4 for non-selective oxidation and selective oxidation processes (Gonçalves et al., 2018). This research provides a foundation for developing efficient and selective catalysts for various chemical transformations.

Structural Analysis and Crystallography

The crystal structure analysis of compounds related to 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can provide insights into the molecular architecture and potential interactions of such compounds. For example, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one offers detailed information on molecular conformation and hydrogen bonding patterns (Manolov et al., 2008). Understanding these structural details is essential for the rational design of molecules with desired physical and chemical properties.

Supramolecular Chemistry and Materials Science

The development of supramolecular gels and materials from simple organic salts, such as those derived from tert-butoxycarbonyl-protected amino acids, highlights the intersection of chemistry and materials science. Sahoo et al. (2012) demonstrated how tert-butoxycarbonyl (Boc)-protected L-amino acids can lead to the formation of gels with remarkable properties, such as load-bearing and self-healing capabilities (Sahoo et al., 2012). This research underscores the potential of chemical compounds in creating novel materials with specific functions.

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-10-7-14(19)23-13-8-11(5-6-12(10)13)22-15(20)9-18-16(21)24-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUGNIBNJASHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Reactant of Route 2
Reactant of Route 2
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Reactant of Route 3
Reactant of Route 3
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Reactant of Route 4
Reactant of Route 4
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Reactant of Route 5
Reactant of Route 5
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Reactant of Route 6
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.